molecular formula C23H26N4O5 B12898635 (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid

Katalognummer: B12898635
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: GBEAUNVBIMLWIB-IHPCNDPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features an intricate structure with multiple functional groups, including amino, indole, hydroxy, and phenyl groups, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between amino acids and other organic molecules.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.

    Indole Functionalization: Incorporation of the indole group through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-cyclohexanecarboxylic acid: A compound with a similar amino acid structure but different functional groups.

    (-)-Carvone: A natural compound with distinct functional groups and biological activity.

Uniqueness

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C23H26N4O5

Molekulargewicht

438.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H26N4O5/c24-17(11-15-12-25-18-9-5-4-8-16(15)18)21(29)27-20(13-28)22(30)26-19(23(31)32)10-14-6-2-1-3-7-14/h1-9,12,17,19-20,25,28H,10-11,13,24H2,(H,26,30)(H,27,29)(H,31,32)/t17-,19-,20-/m0/s1

InChI-Schlüssel

GBEAUNVBIMLWIB-IHPCNDPISA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.